

In-Depth Technical Guide: Free Radical Scavenging Activity of Antioxidant 1098

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Compound of Interest		
Compound Name:	Antioxidant 1098	
Cat. No.:	B179406	Get Quote

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Introduction

Antioxidant 1098, chemically known as N,N'-hexane-1,6-diylbis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide], is a high molecular weight hindered phenolic antioxidant.[1][2][3] It is widely recognized for its efficacy as a non-discoloring stabilizer in various organic substrates, with a primary application in the protection of polymers, particularly polyamides, against thermal and oxidative degradation.[2][4][5] This technical guide provides a comprehensive overview of the free radical scavenging activity of Antioxidant 1098, focusing on its mechanism of action.

While extensively documented for its role in industrial applications, it is crucial to note that public domain scientific literature does not currently provide specific quantitative data (e.g., IC50 values) for the free radical scavenging activity of **Antioxidant 1098** from common in vitro antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The information presented herein is based on its established function as a primary antioxidant in polymer systems.

Chemical Structure and Properties

A thorough understanding of the molecular structure of **Antioxidant 1098** is fundamental to comprehending its function.



Property	Value	Reference
Chemical Name	N,N'-hexane-1,6-diylbis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide]	[2][6]
CAS Number	23128-7-4	[2][6]
Molecular Formula	C40H64N2O4	[2][7]
Molecular Weight	636.96 g/mol	[3]
Appearance	White, free-flowing powder	[2]
Melting Range	156 – 162°C	[2]

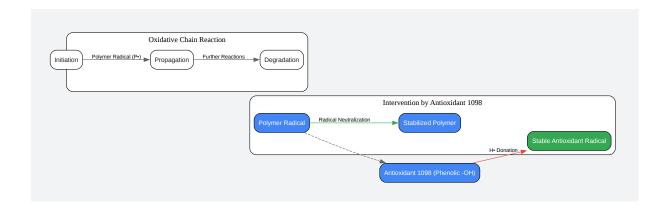
Mechanism of Free Radical Scavenging

Antioxidant 1098 functions as a primary antioxidant, meaning it directly intercepts and neutralizes free radicals.[1][2] Its mechanism is centered around the sterically hindered phenolic groups within its structure.

The core of its antioxidant activity lies in the ability of the phenolic hydroxyl group (-OH) to donate a hydrogen atom to a reactive free radical (R•). This process stabilizes the free radical, terminating the oxidative chain reaction.[1] The presence of bulky tert-butyl groups adjacent to the hydroxyl group provides steric hindrance, which enhances the stability of the resulting phenoxy radical and prevents it from initiating new chain reactions.[1]

The general mechanism can be depicted as follows:





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Mechanism of a hindered phenolic antioxidant.[1]

Application in Polymer Stabilization

The primary and well-documented application of **Antioxidant 1098** is in the stabilization of polymers, particularly polyamides, during high-temperature processing and long-term service. [5][8] It effectively mitigates thermo-oxidative degradation, which can lead to discoloration, loss of mechanical properties, and overall material failure.[1][2] Its high molecular weight and low volatility ensure its retention within the polymer matrix, providing long-lasting protection.[1]

Standard Experimental Protocols for Free Radical Scavenging Assays



While specific data for **Antioxidant 1098** is unavailable, this section details the generalized experimental protocols for the DPPH and ABTS assays, which are commonly employed to evaluate the free radical scavenging activity of various compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.[9] The principle of the assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, diphenylpicrylhydrazine, which is yellow.[10]

Experimental Workflow:

General workflow for the DPPH assay.

Calculation of Scavenging Activity:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(Acontrol - Asample) / Acontrol] x 100

Where:

- Acontrol is the absorbance of the DPPH solution without the sample.
- Asample is the absorbance of the DPPH solution with the sample.

The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate



and has a characteristic blue-green color.[11] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form.[12]

Experimental Workflow:

General workflow for the ABTS assay.

Calculation of Scavenging Activity:

The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay:

% Inhibition = [(Acontrol - Asample) / Acontrol] x 100

Where:

- Acontrol is the absorbance of the ABTS•+ solution without the sample.
- Asample is the absorbance of the ABTS•+ solution with the sample.

The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble analog of vitamin E.

Conclusion

Antioxidant 1098 is a potent hindered phenolic antioxidant with a well-established mechanism of free radical scavenging through hydrogen atom donation. Its primary application lies in the stabilization of polymers, where it provides excellent protection against thermo-oxidative degradation. While its efficacy in industrial settings is clear, there is a notable absence of publicly available data on its free radical scavenging activity in common chemical assays such as DPPH and ABTS. For researchers and professionals in drug development, this indicates a potential area for novel investigation to quantify the intrinsic antioxidant capacity of this molecule in biological and chemical systems. The standardized protocols provided herein offer a foundation for such future studies.



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